REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:22])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][O:17][CH2:18][CH:19]2[CH2:21][CH2:20]2)=[CH:13][CH:14]=1)[CH3:3].[ClH:23]>C1(C)C=CC=CC=1.C(O)(C)C>[CH3:3][CH:2]([NH:4][CH2:5][CH:6]([OH:22])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][O:17][CH2:18][CH:19]2[CH2:21][CH2:20]2)=[CH:13][CH:14]=1)[CH3:1].[ClH:23] |f:4.5|
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)NCC(COC=1C=CC(=CC1)CCOCC2CC2)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from 400 mL of acetone
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NCC(COC=1C=CC(=CC1)CCOCC2CC2)O.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |